METHYL 6-[2-METHOXY-4-(METHYLSULFANYL)BENZAMIDO]-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE
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Overview
Description
Methyl 6-{[2-methoxy-4-(methylsulfanyl)benzoyl]amino}-3,4-dihydro-1(2H)-quinolinecarboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-[2-METHOXY-4-(METHYLSULFANYL)BENZAMIDO]-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE involves multiple steps. One common method includes the reaction of 2-methoxy-4-(methylsulfanyl)benzoic acid with appropriate amines and quinoline derivatives under controlled conditions. The reaction typically requires the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-{[2-methoxy-4-(methylsulfanyl)benzoyl]amino}-3,4-dihydro-1(2H)-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Methyl 6-{[2-methoxy-4-(methylsulfanyl)benzoyl]amino}-3,4-dihydro-1(2H)-quinolinecarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of METHYL 6-[2-METHOXY-4-(METHYLSULFANYL)BENZAMIDO]-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-methyl-2-methylsulfanyl-4-oxo-3,4-dihydro-3-pyrimidinylacetate
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-(methylsulfanyl)benzoic acid .
Uniqueness
Methyl 6-{[2-methoxy-4-(methylsulfanyl)benzoyl]amino}-3,4-dihydro-1(2H)-quinolinecarboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H22N2O4S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
methyl 6-[(2-methoxy-4-methylsulfanylbenzoyl)amino]-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C20H22N2O4S/c1-25-18-12-15(27-3)7-8-16(18)19(23)21-14-6-9-17-13(11-14)5-4-10-22(17)20(24)26-2/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,23) |
InChI Key |
GZWHMILEXRRQIR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)OC |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)OC |
Origin of Product |
United States |
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